2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one
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Overview
Description
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a complex organic compound featuring a bromine atom and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction conditions remain consistent.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanones, while ring-opening reactions can produce linear or cyclic compounds.
Scientific Research Applications
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-7-one: A structurally similar compound with different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
Uniqueness
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is unique due to its bromine atom and the specific arrangement of its bicyclic structure
Properties
Molecular Formula |
C8H11BrO3 |
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Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-bromo-1-(2,6-dioxabicyclo[3.2.1]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO3/c9-4-7(10)8-3-6(11-5-8)1-2-12-8/h6H,1-5H2 |
InChI Key |
JYCNUYXAUXXDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1OC2)C(=O)CBr |
Origin of Product |
United States |
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